molecular formula C21H25N3O8S B3941288 1-(4-ethylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate

1-(4-ethylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate

Cat. No. B3941288
M. Wt: 479.5 g/mol
InChI Key: IFSBKIQMCPTARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is a piperazine derivative that has shown promising results in various studies, making it a subject of interest for researchers.

Mechanism of Action

The mechanism of action of 1-(4-ethylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate involves the inhibition of certain enzymes and receptors in the body. It has been found to inhibit the activity of certain kinases, which are involved in various cellular processes. Additionally, it has been shown to bind to certain receptors in the body, which can modulate various physiological functions.
Biochemical and Physiological Effects:
1-(4-ethylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate various physiological functions in the body. Additionally, it has been found to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-ethylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate in lab experiments include its high potency and selectivity, which makes it a useful tool for studying various cellular processes. Additionally, it has been found to have low toxicity, making it a safe compound to work with.
The limitations of using 1-(4-ethylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate in lab experiments include its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, its high potency can make it challenging to determine the optimal concentration for use in experiments.

Future Directions

There are several future directions for research on 1-(4-ethylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate. These include:
1. Further studies on the compound's mechanism of action, which can provide insights into its potential therapeutic applications.
2. Investigation of the compound's pharmacokinetics and pharmacodynamics, which can help determine the optimal dosing regimen for therapeutic use.
3. Exploration of the compound's potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
4. Investigation of the compound's potential as a tool for studying various cellular processes, which can provide insights into the underlying mechanisms of various physiological functions.

Scientific Research Applications

1-(4-ethylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S.C2H2O4/c1-2-16-7-9-17(10-8-16)15-20-11-13-21(14-12-20)27(25,26)19-6-4-3-5-18(19)22(23)24;3-1(4)2(5)6/h3-10H,2,11-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSBKIQMCPTARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Ethylphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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